Enantiomeric Potency Differentiation in Platelet Calcium Inhibition
The D‑enantiomer of arginine methyl ester (D‑Arg‑OMe) is significantly less potent than the L‑enantiomer (L‑Arg‑OMe) in inhibiting α‑thrombin‑induced cytosolic Ca²⁺ elevation in Fura‑2‑loaded human platelets [1]. This provides a class‑level benchmark for predicting the stereochemical differentiation expected with D‑arginine 1,1‑dimethylethyl ester: D‑Arg‑OMe IC₅₀ = 2206.7 µM vs. L‑Arg‑OMe IC₅₀ = 656.3 µM. Unesterified L‑ and D‑arginine were inactive, confirming the requirement of esterification for this inhibitory activity [1].
| Evidence Dimension | Inhibition of α‑thrombin‑induced cytosolic Ca²⁺ rise (IC₅₀) |
|---|---|
| Target Compound Data | D‑Arg‑OMe IC₅₀ = 2206.7 µM |
| Comparator Or Baseline | L‑Arg‑OMe IC₅₀ = 656.3 µM; unesterified D‑arginine inactive |
| Quantified Difference | D‑Arg‑OMe is ~3.4‑fold less potent than L‑Arg‑OMe |
| Conditions | Fura‑2‑preloaded human washed platelets; α‑thrombin as agonist; in vitro |
Why This Matters
This ~3.4‑fold potency gap demonstrates that stereochemistry alone drives measurable pharmacological divergence; users requiring consistent enantiomer‑specific activity in arginine ester‑based probes or inhibitors must select the appropriate isomer.
- [1] Faili P, Franconi F, Giotti A, Miceli M, Polenzani L, Stendardi I. Effects of L- and D-arginine and some related esters on the cytosolic mechanisms of alpha-thrombin-induced human platelet activation. Br J Pharmacol. 1993;110(1):213–218. doi:10.1111/j.1476-5381.1993.tb13794.x. View Source
